An In-depth Technical Guide to the Synthesis and Structure of 1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31)
An In-depth Technical Guide to the Synthesis and Structure of 1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structure, and biological relevance of 1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31), a deuterated phospholipid of significant interest in biophysical and pharmaceutical research. This document details a feasible synthetic approach, structural characteristics, and its role as a substrate in key signaling pathways.
Introduction
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a prominent glycerophospholipid found in eukaryotic cell membranes, where it plays a crucial role in maintaining membrane fluidity and structure.[1][2] The deuterated analogue, POPC-d31, in which the palmitoyl chain is perdeuterated, is an invaluable tool in a variety of analytical techniques, including solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering experiments.[3][4] These methods leverage the distinct physical properties of deuterium to elucidate the structure and dynamics of lipid bilayers, protein-lipid interactions, and the effects of membrane-active compounds. This guide will provide a detailed exploration of the synthesis and structural properties of POPC-d31, as well as its involvement in cellular signaling.
Structure of POPC-d31
POPC-d31 is an amphiphilic molecule composed of a hydrophilic phosphocholine headgroup, a glycerol backbone, a perdeuterated saturated palmitoyl (C16:0) chain at the sn-1 position, and an unsaturated oleoyl (C18:1) chain at the sn-2 position.
Chemical Structure:
Physicochemical Properties
The key physicochemical properties of POPC-d31 are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₄₂H₅₁D₃₁NO₈P | |
| Molecular Weight | 791.27 g/mol | |
| CAS Number | 179093-76-6 | |
| Physical State | Typically supplied as a solid or in a chloroform solution | |
| Storage Conditions | Recommended storage at -20°C to -80°C to prevent degradation.[5] | [5] |
Synthesis of POPC-d31
The synthesis of asymmetrically substituted phospholipids like POPC-d31 with high purity and stereospecificity can be challenging. A chemoenzymatic approach, which combines the efficiency of chemical synthesis with the high selectivity of enzymatic reactions, is a robust strategy. The following proposed synthesis is adapted from established methods for creating deuterated, mixed-acyl phospholipids.
Synthetic Workflow
The synthesis of POPC-d31 can be envisioned as a two-step process starting from commercially available 2-oleoyl-sn-glycero-3-phosphocholine (lyso-POPC).
Caption: Proposed synthetic workflow for POPC-d31.
Experimental Protocols
Step 1: Starting Material - 1-palmitoyl(d31)-sn-glycero-3-phosphocholine (16:0-d31 Lyso PC)
This deuterated lysophospholipid is commercially available from suppliers of stable isotopes and lipids. It serves as the backbone for the subsequent acylation step.
Step 2: Acylation of 1-palmitoyl(d31)-sn-glycero-3-phosphocholine
This procedure is adapted from established methods for the acylation of lysophospholipids.[6]
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Materials:
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1-palmitoyl(d31)-sn-glycero-3-phosphocholine (16:0-d31 Lyso PC)
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Oleic anhydride
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4-(pyrrolidin-1-yl)pyridine (PPDP)
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Anhydrous dichloromethane (DCM) or a similar aprotic solvent
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Silica gel for column chromatography
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Solvent system for chromatography (e.g., chloroform/methanol/water gradient)
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-
Procedure:
-
Dissolve 1-palmitoyl(d31)-sn-glycero-3-phosphocholine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
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Add oleic anhydride (typically 1.5-2.0 equivalents) to the solution.
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Add a catalytic amount of 4-(pyrrolidin-1-yl)pyridine (PPDP) to the reaction mixture.
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Stir the reaction at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by silica gel column chromatography using a chloroform/methanol/water solvent system to yield pure 1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine.
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Quantitative Data
The following table presents expected yields and purity based on similar reported syntheses of mixed-acyl phospholipids.
| Parameter | Expected Value | Notes |
| Yield of Acylation | 70-85% | Yields can vary based on the scale of the reaction and the purity of the starting materials. |
| Final Purity | >98% | Purity is typically assessed by NMR, mass spectrometry, and high-performance liquid chromatography (HPLC). |
Characterization
The structure and purity of the synthesized POPC-d31 are confirmed using a combination of analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Confirms the presence of the oleoyl chain and the phosphocholine headgroup. The absence of signals corresponding to the palmitoyl chain protons confirms deuteration.
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²H NMR: Provides detailed information on the order and dynamics of the deuterated palmitoyl chain within a lipid bilayer.[3]
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³¹P NMR: A single peak confirms the presence of the phosphate group and can be used to assess the purity and phase behavior of the lipid.
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Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final product, verifying the incorporation of the d31-palmitoyl and oleoyl chains.
Role in Signaling Pathways
Phosphatidylcholines, including POPC, are not merely structural components of membranes but also serve as precursors for second messengers in various cellular signaling cascades. The hydrolysis of POPC by phospholipases C (PLC) and D (PLD) generates bioactive lipids that regulate a multitude of cellular processes.
Phospholipase C (PLC) Signaling Pathway
While PLC primarily hydrolyzes phosphoinositides, it can also act on phosphatidylcholine. This pathway is crucial for generating diacylglycerol (DAG), a key second messenger.
Caption: POPC hydrolysis by PLC and downstream signaling.
Upon activation by various cell surface receptors, PLC cleaves the phosphodiester bond of POPC, yielding diacylglycerol (DAG) and phosphocholine.[7] DAG remains in the membrane and activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis.[7]
Phospholipase D (PLD) Signaling Pathway
The hydrolysis of phosphatidylcholine by phospholipase D (PLD) is a fundamental step in generating another critical second messenger, phosphatidic acid (PA).[8][9]
Caption: POPC hydrolysis by PLD and downstream signaling.
PLD-mediated hydrolysis of POPC generates phosphatidic acid (PA) and choline.[10] PA is a versatile signaling lipid that can influence membrane curvature and recruit and activate a variety of proteins, including the mammalian target of rapamycin (mTOR) and Raf-1 kinase, thereby regulating cell growth, survival, and membrane trafficking.[10]
Conclusion
1-Palmitoyl(d31)-2-oleoyl-sn-glycero-3-phosphocholine is a powerful tool for researchers in the fields of membrane biophysics, structural biology, and drug development. Its synthesis, while requiring careful execution, is achievable through established chemoenzymatic methods. The unique properties of its deuterated palmitoyl chain allow for detailed investigations of lipid bilayer structure and dynamics that are not possible with its non-deuterated counterpart. Furthermore, as a key component of cellular membranes, understanding its role as a substrate in major signaling pathways provides critical insights into the complex regulation of cellular function. This guide serves as a foundational resource for the synthesis, characterization, and application of this important deuterated phospholipid.
References
- 1. researchgate.net [researchgate.net]
- 2. Acylation of lysophospholipids by rabbit alveolar macrophages. Specificities of CoA-dependent and CoA-independent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A convenient synthesis of phosphatidylcholines: acylation of sn-glycero-3-phosphocholine with fatty acid anhydride and 4-pyrrolidinopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipase D signaling: orchestration by PIP2 and small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospholipid signalling through phospholipase D and phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
